molecular formula C17H18N2O4S B12732644 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate CAS No. 160092-87-5

1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate

Cat. No.: B12732644
CAS No.: 160092-87-5
M. Wt: 346.4 g/mol
InChI Key: WFZHTYQHCRRXHJ-UHFFFAOYSA-N
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Description

1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate is an organic compound with a complex structure that includes a benzoate ester, a pyridine ring, and a thioether linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the benzoate ester: This can be achieved by esterification of 4-aminobenzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid.

    Thioether formation: The carboxymethyl group can be introduced via a nucleophilic substitution reaction using a suitable thiol reagent.

    Pyridine ring attachment: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of pyridine with a halogenated benzoate ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Amines, alcohols, strong bases like sodium hydride (NaH).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Amides, esters.

Scientific Research Applications

1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use as a probe in biochemical assays due to its unique structural features.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thioether and pyridine moieties can participate in binding interactions with metal ions or other biomolecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    1-Ethyl 4-(((methylthio)-3-pyridinylmethyl)amino)benzoate: Similar structure but with a methylthio group instead of a carboxymethylthio group.

    1-Ethyl 4-(((carboxymethyl)thio)-2-pyridinylmethyl)amino)benzoate: Similar structure but with the pyridine ring attached at a different position.

Uniqueness

1-Ethyl 4-((((carboxymethyl)thio)-3-pyridinylmethyl)amino)benzoate is unique due to the presence of both a carboxymethylthio group and a pyridine ring, which confer specific chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other compounds, making it a valuable molecule for research and development.

Properties

CAS No.

160092-87-5

Molecular Formula

C17H18N2O4S

Molecular Weight

346.4 g/mol

IUPAC Name

2-[(4-ethoxycarbonylanilino)-pyridin-3-ylmethyl]sulfanylacetic acid

InChI

InChI=1S/C17H18N2O4S/c1-2-23-17(22)12-5-7-14(8-6-12)19-16(24-11-15(20)21)13-4-3-9-18-10-13/h3-10,16,19H,2,11H2,1H3,(H,20,21)

InChI Key

WFZHTYQHCRRXHJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(C2=CN=CC=C2)SCC(=O)O

Origin of Product

United States

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